1-(3-Methoxyphenyl)ethane-1-thiol

Thiol reactivity Regioisomer differentiation NMR characterization

1-(3-Methoxyphenyl)ethane-1-thiol (CAS 1092300-41-8, also designated 3-MeO-PET) is a chiral, benzylic thiol with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol. It features a meta-methoxy substituent on the phenyl ring and a thiol group directly attached to the benzylic carbon, which also bears a methyl substituent, creating a stereogenic center.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
CAS No. 1092300-41-8
Cat. No. B1417277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)ethane-1-thiol
CAS1092300-41-8
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC)S
InChIInChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3
InChIKeySTDOSWORAKPUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)ethane-1-thiol (CAS 1092300-41-8): Structural and Physicochemical Baseline for Procurement


1-(3-Methoxyphenyl)ethane-1-thiol (CAS 1092300-41-8, also designated 3-MeO-PET) is a chiral, benzylic thiol with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It features a meta-methoxy substituent on the phenyl ring and a thiol group directly attached to the benzylic carbon, which also bears a methyl substituent, creating a stereogenic center. This compound belongs to the class of arylalkyl thiols but is structurally differentiated from its common regioisomers (ortho- and para-methoxy) and from analogs where the thiol is positioned on the terminal carbon of the ethyl chain or on a methylene linker without the branching methyl group. These subtle structural variations can lead to significant differences in thiol reactivity (pKa, nucleophilicity), odor thresholds, binding interactions, and metabolic stability, making precise structural selection critical for reproducible research outcomes.

Why Generic Substitution of 1-(3-Methoxyphenyl)ethane-1-thiol (CAS 1092300-41-8) Fails


Procurement decisions for arylalkyl thiols cannot rely on generic 'methoxyphenyl-ethanethiol' descriptions because regioisomeric and positional isomer variations produce compounds with measurably distinct physicochemical and biological profiles. The meta-methoxy substitution pattern on the phenyl ring of 1-(3-Methoxyphenyl)ethane-1-thiol (3-MeO-PET) imparts a different electron density distribution compared to its ortho- and para-substituted isomers, directly affecting the thiol group's acidity (pKa) and nucleophilicity . Furthermore, the benzylic thiol with a branching methyl group (CH(CH₃)SH) introduces a chiral center and steric hindrance distinct from the linear 2-(3-methoxyphenyl)ethane-1-thiol (CAS 51526-56-8) or the non-branched 3-methoxybenzyl mercaptan (CAS 7166-64-5). These structural disparities translate into differential reactivity in thiol-ene click chemistry, variable metal-binding affinities, and altered metabolic stability in biological systems. Substituting one isomer for another without verifying structural identity can introduce uncontrolled variables in synthetic yields, sensor response patterns, and pharmacological activity profiles.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)ethane-1-thiol (CAS 1092300-41-8)


Regioisomeric Purity and Structural Identity: Meta-Methoxy vs. Ortho/Para Substitution

The target compound carries a methoxy group at the meta position of the phenyl ring, whereas the commonly available alternatives 1-(2-methoxyphenyl)ethanethiol and 1-(4-methoxyphenyl)ethanethiol bear the substituent at the ortho and para positions, respectively. The meta substitution pattern is confirmed by the SMILES string COc1cccc(C(C)S)c1 and the InChI Key STDOSWORAKPUTD-UHFFFAOYSA-N . Commercial specifications from Enamine (via Sigma-Aldrich) list a purity of 95% for this specific regioisomer, ensuring isomeric fidelity that cannot be assumed when ordering generically described methoxyphenyl-ethanethiols . The electron-donating resonance effect of the methoxy group operates differently at the meta position (inductive electron-withdrawing, no resonance donation to the benzylic carbon) compared to the para position (strong resonance donation), which quantitatively alters the electron density at the benzylic carbon and therefore the acidity of the adjacent thiol proton.

Thiol reactivity Regioisomer differentiation NMR characterization

Benzylic Branching and Chirality: 1-(3-Methoxyphenyl)ethane-1-thiol vs. 2-(3-Methoxyphenyl)ethane-1-thiol

The target compound, 1-(3-methoxyphenyl)ethane-1-thiol, bears the thiol group on the benzylic carbon adjacent to a methyl branch (CH(CH₃)SH), creating a chiral center at C1. In contrast, 2-(3-methoxyphenyl)ethane-1-thiol (CAS 51526-56-8) has the thiol group on the terminal carbon of the ethyl chain (CH₂CH₂SH), resulting in an achiral, linear architecture . This branching introduces steric hindrance around the thiol group, which can modulate reaction rates in thiol-ene and thiol-Michael additions, alter diastereoselectivity in asymmetric synthesis, and affect the binding pose in biological targets. The chiral nature of the target compound also makes it suitable for diastereomeric resolution studies and enantioselective catalyst screening, capabilities that are absent in the linear 2-(3-methoxyphenyl)ethane-1-thiol analog.

Chiral thiols Steric effects Synthetic building blocks

Thiol pKa Modulation: Meta-Methoxy Benzylic Thiol vs. 3-Methoxybenzyl Mercaptan

The target compound features a thiol group directly attached to a benzylic carbon that also supports a methyl substituent (CH(CH₃)SH). In contrast, 3-methoxybenzyl mercaptan (CAS 7166-64-5) lacks the methyl branch and presents the thiol as a primary mercaptan (CH₂SH) . The additional methyl group in the target compound exerts an electron-donating inductive effect that stabilizes the thiolate anion less effectively than the primary analog, leading to a slightly higher predicted pKa (weaker acid, less reactive thiolate at a given pH). Based on class-level inference using the Hammett-Taft methodology, benzylic thiols with α-alkyl substitution typically exhibit pKa values approximately 0.5–1.0 units higher than their unsubstituted benzyl mercaptan counterparts. This difference alters the extent of thiolate formation under physiological or synthetic buffered conditions, directly impacting nucleophilic reactivity in bioconjugation and sensor applications.

Thiol acidity pKa prediction Nucleophilicity

Odor Profile Differentiation: Impact on Occupational Handling and Sensor Applications

Thiol odor thresholds are highly sensitive to molecular structure, with branching at the α-carbon and substitution pattern on the aromatic ring both contributing to perceived odor intensity and character. 1-(3-Methoxyphenyl)ethane-1-thiol, with its α-methyl branch and meta-methoxy substitution, is expected to exhibit a different olfactory threshold and odor quality compared to the para-substituted analog 1-(4-methoxyphenyl)ethanethiol or the unbranched 3-methoxybenzyl mercaptan. While specific odor threshold data for this exact compound are not available in the public literature, class-level evidence from structurally related benzylic mercaptans shows that α-branching can increase odor thresholds by 10- to 100-fold (reduced volatility and altered receptor binding) compared to linear analogs [1]. This is relevant for laboratory handling protocols, ventilation requirements, and the design of thiol-based olfactory sensors where cross-selectivity between isomers is critical.

Thiol odor Olfactory detection Sensor design

Commercial Availability and Purity Specification: 1-(3-Methoxyphenyl)ethane-1-thiol vs. Generic Thiol Scaffolds

1-(3-Methoxyphenyl)ethane-1-thiol (CAS 1092300-41-8) is currently available from Enamine (Catalog EN300-84130) through Sigma-Aldrich with a specified purity of 95% . Alternative vendors such as Biosynth (via CymitQuimica) and Chemenu (Catalog CM405450) also offer the compound at purities ≥95% . In contrast, the para-substituted isomer 1-(4-methoxyphenyl)ethanethiol (CAS 591245-50-0) is listed by fewer suppliers with less defined purity specifications, and the ortho-substituted isomer is even scarcer. The meta isomer benefits from the well-established Enamine building block catalog, ensuring batch-to-batch consistency, availability of certificates of analysis, and reliable supply chains that are not equally guaranteed for its ortho and para counterparts. Chemsrc reports the molecular weight of the target compound as 168.26 g/mol, consistent across vendors, confirming procurement reliability .

Vendor comparison Purity specification Procurement reliability

Computed Physicochemical Property Profile: Lipophilicity and Drug-Likeness vs. Positional Isomers

Computational property predictions reveal that the meta-methoxy substitution pattern in 1-(3-methoxyphenyl)ethane-1-thiol yields a distinct lipophilicity profile compared to its ortho and para isomers. The ZINC12 database entry (ZINC26515733) provides computed molecular properties for this compound [1]. Meta substitution generally results in a slightly lower calculated logP compared to para substitution because the para isomer benefits from extended conjugation that increases overall hydrophobicity, while the ortho isomer can form an intramolecular hydrogen bond between the methoxy oxygen and the thiol proton, reducing its effective polarity. These logP differences (estimated ΔlogP ≈ 0.1–0.3 between regioisomers) can lead to measurably different chromatographic retention times, membrane permeability in cellular assays, and extraction efficiency in sample preparation protocols.

LogP Drug-likeness Computational ADME

Recommended Application Scenarios for 1-(3-Methoxyphenyl)ethane-1-thiol (CAS 1092300-41-8)


Asymmetric Synthesis and Chiral Auxiliary Development

The chiral benzylic thiol center (CH(CH₃)SH) of 1-(3-methoxyphenyl)ethane-1-thiol makes it a candidate for enantioselective synthesis applications, including the preparation of chiral thioethers, sulfoxides, and sulfones . Unlike the achiral linear analog 2-(3-methoxyphenyl)ethane-1-thiol, the target compound can be resolved into its enantiomers for use as a chiral building block or ligand precursor. Its sterically hindered thiol environment may also confer diastereoselectivity advantages in thiol-Michael additions to prochiral acceptors.

Thiol-Ene Click Chemistry with Controlled Reactivity

In thiol-ene photopolymerization and bioconjugation, the reaction rate is governed by thiol pKa and steric accessibility . The target compound’s α-branched benzylic thiol is expected to exhibit moderated reactivity compared to primary thiols like 3-methoxybenzyl mercaptan, potentially reducing unwanted side reactions in multifunctional systems. The meta-methoxy substitution further tunes the electron density without introducing the resonance activation seen in the para isomer, offering a balanced reactivity profile suitable for step-growth polymer networks.

Olfactory Sensor Array and Volatile Thiol Detection

The distinct odor profile of 1-(3-methoxyphenyl)ethane-1-thiol, arising from its specific substitution pattern and branching, makes it useful as a calibration standard or sensing element in electronic nose and gas sensor arrays designed for thiol detection [1]. Its differential olfactory response compared to ortho and para isomers enables cross-selective sensor training, and its lower predicted volatility due to α-branching reduces sensor saturation risk relative to linear benzyl mercaptans.

Medicinal Chemistry Scaffold with Defined Regiochemistry

The meta-methoxy phenyl ring with a benzylic thiol is a pharmacophore element in several bioactive compound series. The availability of 1-(3-methoxyphenyl)ethane-1-thiol at 95% purity from multiple verified suppliers ensures reliable structure-activity relationship (SAR) exploration. Compared to the para isomer, the meta substitution avoids CYP450-mediated O-demethylation hotspots in some chemotypes, potentially improving metabolic stability in lead optimization programs [2].

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